4H-thieno[3,2-b]pyrrole-5-carbonyl chloride
Overview
Description
4H-thieno[3,2-b]pyrrole-5-carbonyl chloride is a heterocyclic compound that features a fused ring system consisting of a thiophene and a pyrrole ring
Mechanism of Action
Target of Action
The primary targets of 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride are alphaviruses such as the chikungunya virus . It also targets lysine-specific demethylases (KDM1A and LSD1) , which regulate histone methylation . These targets play a crucial role in viral replication and gene expression, respectively .
Mode of Action
This compound inhibits alphaviruses by an unknown mechanism . It also acts as a reversible inhibitor of lysine-specific demethylases . By inhibiting these enzymes, it disrupts the balance of histone methylation, a key factor in the regulation of gene transcription .
Biochemical Pathways
The compound affects the biochemical pathways related to viral replication and gene transcription. By inhibiting alphaviruses, it potentially disrupts the viral replication pathway . Its inhibition of lysine-specific demethylases affects the histone methylation pathway, impacting gene transcription .
Result of Action
The inhibition of alphaviruses by this compound could potentially lead to a decrease in viral replication . Its inhibition of lysine-specific demethylases may disrupt gene transcription, which could have various downstream effects depending on the genes affected .
Biochemical Analysis
Biochemical Properties
Compounds with a thieno[3,2-b]pyrrole skeleton have been found to inhibit alphaviruses and exhibit a broad spectrum of antiviral activity . They have also been reported to reversibly inhibit lysine-specific demethylases, which regulate histone methylation .
Molecular Mechanism
It is known that thieno[3,2-b]pyrrole derivatives without a carboxamide functionality behave as allosteric inhibitors of hepatitis C virus NS5B polymerase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride typically involves the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides. For instance, the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate yields ethyl 5-[2-(4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl)hydrazine-1-carbonyl]pyridine-2-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the activation of the carboxy group via conversion to imidazolides, followed by reaction with hydrazine hydrate in boiling ethanol .
Chemical Reactions Analysis
Types of Reactions
4H-thieno[3,2-b]pyrrole-5-carbonyl chloride undergoes various types of reactions, including:
Common Reagents and Conditions
Acylation: Chloroacetyl chloride, dichloroacetyl chloride, methacryloyl chloride.
Oxidation: Lead tetraacetate in a dichloromethane-methanol mixture at low temperatures.
Major Products
Acylation Products: Mixed bis-acylhydrazines.
Oxidation Products: Diazene derivatives.
Scientific Research Applications
4H-thieno[3,2-b]pyrrole-5-carbonyl chloride and its derivatives have found diverse applications in medicinal chemistry. For example:
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyrrole-5-carboxamides: Known for their antiviral and anticancer activities.
Benzo[4,5]thieno[2,3-b]pyridine Derivatives: Used as host materials in high triplet energy materials.
Properties
IUPAC Name |
4H-thieno[3,2-b]pyrrole-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-7(10)5-3-6-4(9-5)1-2-11-6/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQRJHHQMJRWME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406888 | |
Record name | 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182553-05-5 | |
Record name | 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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